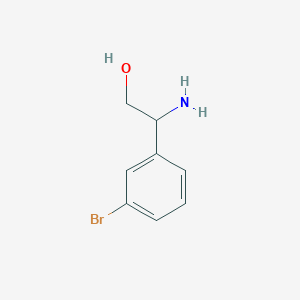

![molecular formula C8H7NOS B1291708 Benzo[d]thiazol-5-ylmethanol CAS No. 394223-37-1](/img/structure/B1291708.png)

Benzo[d]thiazol-5-ylmethanol

Overview

Description

Molecular Structure Analysis

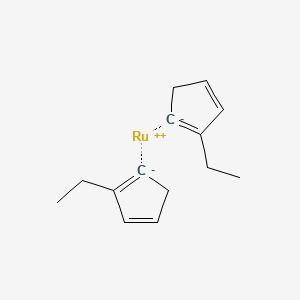

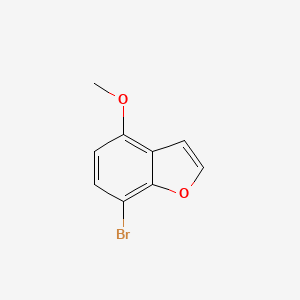

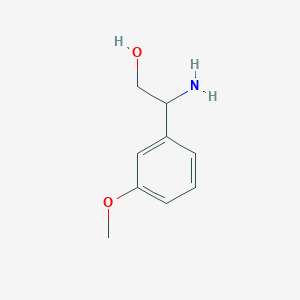

The molecular structure of Benzo[d]thiazol-5-ylmethanol is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code is 1S/C8H8NOS/c10-4-6-1-2-8-7 (3-6)9-5-11-8/h1-3,5,10-11H,4H2 .Physical And Chemical Properties Analysis

Benzo[d]thiazol-5-ylmethanol has a molecular weight of 166.22 . The IUPAC name is (1H-1lambda3-benzo[d]thiazol-5-yl)methanol .Scientific Research Applications

Medicinal Chemistry

Benzo[d]thiazol-5-ylmethanol derivatives have been explored for their potential in medicinal chemistry due to their biological activities. They are found in compounds with antimicrobial, antiretroviral, antifungal, anticancer, and antineoplastic properties . This makes them valuable in the synthesis of new pharmaceuticals.

Agriculture

In agriculture, thiazole derivatives, including those related to Benzo[d]thiazol-5-ylmethanol, are studied for their antifungal activities . They could be used to develop new fungicides that help protect crops from fungal pathogens, thereby improving crop yield and food security.

Industrial Applications

Thiazole compounds are utilized in various industrial applications, such as in the synthesis of rubber vulcanization accelerators, dyes, and pigments . Benzo[d]thiazol-5-ylmethanol could serve as a precursor or an intermediate in these industrial processes.

Environmental Science

The role of Benzo[d]thiazol-5-ylmethanol in environmental science is not directly documented. However, its derivatives are involved in the development of biocides and chemical reaction accelerators , which can have environmental applications such as water treatment and pollution control.

Material Science

In material science, thiazole derivatives are important in the creation of photosensitizers and liquid crystals . Benzo[d]thiazol-5-ylmethanol may contribute to the development of new materials with specific optical properties.

Analytical Chemistry

While specific applications of Benzo[d]thiazol-5-ylmethanol in analytical chemistry are not explicitly mentioned, its structural analogs are used in the synthesis of compounds for analytical reagents and sensors . This suggests potential uses in analytical methods and instrumentation.

Future Directions

Benzothiazole derivatives, such as Benzo[d]thiazol-5-ylmethanol, have shown promise due to their distinctive structures and broad spectrum of biological effects . They have been explored for new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties based on the advantages of benzothiazole frameworks .

Mechanism of Action

Target of Action

Benzo[d]thiazol-5-ylmethanol is a benzothiazole derivative, and these compounds have been found to exhibit diverse biological activities Benzothiazole derivatives have been studied for their anti-tubercular activity, with the target being dpre1 . They have also been identified as O-GlcNAcase (OGA) inhibitors, which are involved in the treatment of Alzheimer’s disease and other tauopathies .

Mode of Action

Benzothiazole derivatives have been found to inhibit the dpre1 enzyme, which is crucial for the survival of mycobacterium tuberculosis . As OGA inhibitors, they limit tau hyperphosphorylation and aggregation into pathological tau, which is beneficial in the treatment of Alzheimer’s disease and related neurodegenerative disorders .

Biochemical Pathways

The inhibition of the dpre1 enzyme disrupts the cell wall biosynthesis in mycobacterium tuberculosis . As OGA inhibitors, these compounds affect the O-GlcNAcylation pathway, which plays a role in the regulation of tau proteins .

Result of Action

Benzothiazole derivatives have shown potent inhibition against mycobacterium tuberculosis and have been linked to slowing motor neuron loss in certain mouse models .

properties

IUPAC Name |

1,3-benzothiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-3,5,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVXXFVXTHWXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624301 | |

| Record name | (1,3-Benzothiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

394223-37-1 | |

| Record name | (1,3-Benzothiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.